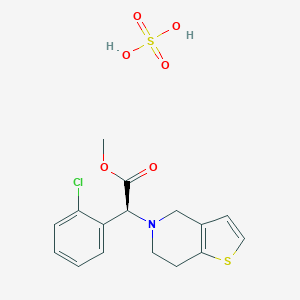

Clopidogrel Bisulfate

描述

属性

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016080 | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-66-6, 144077-07-6, 113665-84-2 | |

| Record name | Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel bisulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clopidogrel bisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Role of Cytochrome P450 Enzymes in Oxidative Biotransformation

The bioactivation of clopidogrel (B1663587) is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. fda.govahajournals.orgrxlist.com This process involves two sequential oxidative steps. nih.govacs.org

A number of CYP isoenzymes are involved in the metabolism of clopidogrel, with their relative contributions being a subject of extensive research. nih.govpharmgkb.org The key players include CYP2C19, CYP1A2, CYP2B6, CYP2C9, CYP3A4, and CYP3A5. ahajournals.orgmdpi.com

CYP2C19 plays a substantial role in both steps of the oxidative process. pharmgkb.orgmdpi.commdpi.com It is estimated to be responsible for approximately 45% of the initial conversion of clopidogrel to its intermediate metabolite and about 20% of the subsequent conversion to the active metabolite. bmj.commdpi.com Genetic variations in the CYP2C19 gene can significantly impact the efficacy of clopidogrel. researchgate.net

CYP3A4 is another critical enzyme, particularly in the second oxidative step, where it contributes significantly to the formation of the active metabolite. pharmgkb.orgacademie-sciences.frnih.gov In vitro studies have shown that CYP3A4 and CYP3A5 metabolize clopidogrel at a higher rate than many other P450 isozymes. nih.gov

Other isoenzymes such as CYP1A2 and CYP2B6 are primarily involved in the first step of bioactivation, the formation of 2-oxo-clopidogrel. nih.govprobiologists.com CYP2C9 and CYP2B6 also contribute to the second step, the generation of the active thiol metabolite. nih.govpharmgkb.org

Table 1: Contribution of Cytochrome P450 Isoenzymes to Clopidogrel Bioactivation

| Isoenzyme | Role in Bioactivation | Reference |

|---|---|---|

| CYP2C19 | Major contributor to both the first and second oxidative steps. | bmj.compharmgkb.orgmdpi.commdpi.com |

| CYP3A4 | Substantial role in the second oxidative step. | pharmgkb.orgacademie-sciences.frnih.gov |

| CYP1A2 | Involved in the first oxidative step (formation of 2-oxo-clopidogrel). | nih.govprobiologists.com |

| CYP2B6 | Contributes to both the first and second oxidative steps. | nih.govpharmgkb.orgprobiologists.com |

| CYP2C9 | Involved in the second oxidative step. | nih.govpharmgkb.org |

| CYP3A5 | Contributes to the metabolism of clopidogrel. | ahajournals.orgnih.gov |

The initial step in clopidogrel's bioactivation is the oxidation of the parent compound to an intermediate metabolite known as 2-oxo-clopidogrel. nih.govpharmgkb.orgnih.gov This reaction is a monooxygenation of the thiophene (B33073) ring of clopidogrel. acs.orgnih.gov 2-oxo-clopidogrel itself is an inactive thiolactone metabolite. acs.orgnih.gov The formation of this intermediate is a critical prerequisite for the subsequent generation of the active compound. mdpi.com

The second and final step in the bioactivation pathway is the conversion of 2-oxo-clopidogrel into the active thiol metabolite. nih.govpharmgkb.orgnih.gov This step involves the oxidative opening of the thiolactone ring of 2-oxo-clopidogrel. acs.orgnih.gov This process leads to the formation of a reactive sulfenic acid intermediate, which is then reduced to the active thiol metabolite. acs.orgacs.org

The active metabolite exists as a mixture of stereoisomers, designated H1, H2, H3, and H4. mdpi.comacademie-sciences.fr However, extensive research has identified the H4 isomer, also known as Clopi-H4, as the sole active metabolite responsible for the antiplatelet effect of clopidogrel. pharmgkb.orgmdpi.comacademie-sciences.frresearchgate.net The specific configuration of the thiol group at the C4 position is crucial for its pharmacological activity. mdpi.com The formation of the active H4 isomer is primarily mediated by CYP2C19, with a minor contribution from CYP3A4. pharmgkb.org

Carboxylesterase-Mediated Inactivation

While a portion of absorbed clopidogrel undergoes bioactivation, a significant majority, approximately 85%, is rapidly hydrolyzed by carboxylesterases in the liver into an inactive carboxylic acid derivative. nih.govrxlist.comnih.govresearchgate.net This inactivation pathway, primarily mediated by carboxylesterase 1 (CES1), represents a major competing metabolic route that limits the amount of clopidogrel available for conversion to its active form. frontiersin.orgcsic.estmrjournals.com CES1 can also hydrolyze the intermediate metabolite, 2-oxo-clopidogrel, further reducing the efficiency of active metabolite formation. probiologists.comnih.govnih.gov Inhibition of CES1 has been shown to increase the concentration of the active metabolite. nih.gov

Platelet Receptor Interaction and Downstream Signaling

The pharmacodynamic effect of clopidogrel is exerted through the specific and irreversible binding of its active thiol metabolite to the platelet P2Y12 receptor. nih.govnih.govrxlist.com The P2Y12 receptor is a G protein-coupled receptor that plays a central role in ADP-mediated platelet activation and aggregation. nih.govresearchgate.netjci.org

The active metabolite forms a disulfide bridge with a free cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation. pharmgkb.orgnih.gov This blockage prevents ADP from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation. fda.govrxlist.com

The inhibition of the P2Y12 receptor by clopidogrel's active metabolite disrupts several key signaling events. It prevents the Gαi-dependent inhibition of adenylyl cyclase, which would normally lead to a decrease in intracellular cyclic AMP (cAMP) levels. ahajournals.org By maintaining higher cAMP levels, platelet activation is suppressed. Furthermore, the blockage of the P2Y12 receptor inhibits the subsequent activation of the glycoprotein (B1211001) IIb/IIIa complex, which is the final common pathway for platelet aggregation. fda.govnih.gov This irreversible inhibition means that the affected platelets are unable to aggregate for the remainder of their lifespan, which is approximately 7 to 10 days. nih.govrxlist.com

Irreversible Binding to P2Y12 ADP Receptors

The primary mechanism of action of clopidogrel bisulfate involves its active metabolite irreversibly binding to the P2Y12 receptor, a type of purinergic receptor found on the surface of platelets. patsnap.compharmgkb.orgnih.govpatsnap.comdrugbank.comdrreddys.com This binding is highly specific and covalent, forming a disulfide bridge with cysteine residues on the receptor, such as Cys17 and Cys270. researchgate.netnih.gov This irreversible bond means that the receptor is permanently disabled for the entire lifespan of the platelet, which is typically 7 to 10 days. patsnap.comnih.gov

The active metabolite, a thiol derivative known as R-130964, is formed through a two-step metabolic process in the liver involving cytochrome P450 (CYP) enzymes. researchgate.netnih.govahajournals.orgclinicaltrials.gov The initial step is the oxidation of clopidogrel to 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. nih.govahajournals.org Research has shown that the active metabolite not only blocks the adenosine (B11128) diphosphate (B83284) (ADP) binding site but also disrupts the normal structure of P2Y12 receptors. nih.govnih.govahajournals.org Studies have demonstrated that P2Y12 receptors exist as functional homooligomeric complexes within lipid rafts on the platelet membrane. nih.govnih.govmdpi.com The binding of clopidogrel's active metabolite causes these oligomers to break down into non-functional dimers and monomers, which are then partitioned out of these lipid rafts. nih.govnih.govmdpi.com This disruption of the receptor's structure and localization is a key aspect of its inhibitory effect. nih.govnih.gov

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its natural ligand ADP, couples primarily to the inhibitory G protein, Gαi2. researchgate.netnih.govjacc.orgresearchgate.net This activation normally leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine monophosphate (cAMP). researchgate.netjacc.orgahajournals.orgnih.govthieme-connect.com By irreversibly binding to the P2Y12 receptor, clopidogrel's active metabolite prevents ADP from binding and initiating this signaling cascade. drugbank.comnih.govresearchgate.net

patsnap.compharmgkb.orgresearchgate.netnih.govnih.govpatsnap.comdrugbank.comdrreddys.comresearchgate.netnih.govahajournals.orgclinicaltrials.govnih.govnih.govmdpi.compatsnap.comnih.gov| Aspect | Description | References |

|---|---|---|

| Binding Nature | Irreversible and covalent, forming a disulfide bridge. | |

| Target Receptor | P2Y12, a purinergic G protein-coupled receptor. | |

| Active Metabolite | Thiol derivative R-130964. | |

| Effect on Receptor Structure | Disrupts functional homooligomers into non-functional dimers and monomers. | |

| Duration of Action | Lasts for the lifespan of the platelet (7-10 days). |

Inhibition of ADP-Mediated Glycoprotein GPIIb/IIIa Complex Activation

The binding of clopidogrel's active metabolite to the P2Y12 receptor directly leads to the inhibition of the downstream activation of the glycoprotein (GP) IIb/IIIa complex. patsnap.comnih.govdrugbank.combasicmedicalkey.commdpi.comfda.gov The GPIIb/IIIa complex is an integrin found on the platelet surface that, when activated, undergoes a conformational change allowing it to bind to fibrinogen and von Willebrand factor. patsnap.comwikipedia.org This binding is the final common pathway for platelet aggregation, leading to the cross-linking of platelets and the formation of a stable thrombus. ahajournals.orgahajournals.org

The activation of the P2Y12 receptor by ADP is a critical step in the signaling cascade that leads to GPIIb/IIIa activation. nih.govbasicmedicalkey.commdpi.com By blocking the P2Y12 receptor, clopidogrel effectively prevents this ADP-mediated "inside-out" signaling. drugbank.com This inhibition has been demonstrated in studies where clopidogrel treatment was shown to reduce the expression of activated GPIIb/IIIa receptors. nih.govnih.gov

The intracellular signaling pathway inhibited by clopidogrel involves the Gαi protein coupled to the P2Y12 receptor. jacc.org When ADP binds to the P2Y12 receptor, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cAMP. jacc.orgrevespcardiol.org Lower cAMP levels result in reduced activity of protein kinase A, which in turn leads to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). researchgate.netjacc.orgresearchgate.net The phosphorylated form of VASP (VASP-P) is an inhibitor of GPIIb/IIIa receptor activation. jacc.orgahajournals.org Therefore, by preventing the ADP-induced decrease in cAMP, clopidogrel indirectly maintains VASP in its phosphorylated state, contributing to the inhibition of GPIIb/IIIa activation. researchgate.netjacc.orgnih.gov

patsnap.comnih.govdrugbank.comresearchgate.netjacc.orgresearchgate.netjacc.orgnih.govpatsnap.comwikipedia.org| Step in the Pathway | Effect of Clopidogrel | References |

|---|---|---|

| P2Y12 Receptor Activation | Blocked due to irreversible binding of the active metabolite. | |

| Adenylyl Cyclase Activity | Inhibition is prevented, leading to maintained or increased cAMP levels. | |

| VASP Phosphorylation | Maintained, as protein kinase A remains active. | |

| GPIIb/IIIa Complex Activation | Inhibited, preventing the binding of fibrinogen. |

Impact on Platelet Aggregation Cascades

The ultimate consequence of clopidogrel's molecular actions is the potent inhibition of platelet aggregation. nih.govpatsnap.comresearchgate.netnih.govnih.govnih.govahajournals.orgnih.govnih.govbasicmedicalkey.commdpi.comnih.gov By blocking the P2Y12 receptor, clopidogrel specifically targets the ADP-dependent pathway of platelet activation and aggregation. nih.govmedscape.com ADP plays a central role in amplifying the platelet response, as it is released from dense granules of activated platelets and recruits other platelets to the site of injury. nih.govjci.orgscispace.com

Clopidogrel's effect is selective for ADP-induced aggregation. ahajournals.orgnih.govnih.gov Studies have shown a significant reduction in platelet aggregation in response to ADP in patients treated with clopidogrel. nih.govkarger.comacc.org This inhibition is insurmountable, indicating a non-competitive antagonism of ADP's actions. nih.gov While clopidogrel profoundly affects ADP-mediated pathways, its impact on aggregation induced by other agonists like thrombin or collagen is less direct but still significant, as ADP release potentiates the effects of these agonists. ahajournals.orgjacc.org

Research has also highlighted that the inhibition of the P2Y12 receptor by clopidogrel has broader effects on platelet function beyond just aggregation. It attenuates platelet secretion of pro-inflammatory molecules like P-selectin and soluble CD40L. jacc.orgresearchgate.net Furthermore, it has been shown to reduce the formation of platelet-leukocyte aggregates, which are involved in inflammatory processes associated with thrombosis. jacc.orgresearchgate.net The central role of the P2Y12 receptor in amplifying platelet activation makes it a critical target for antiplatelet therapy. nih.govnih.govjci.orgscispace.com

Pharmacogenetic Determinants of Clopidogrel Bisulfate Response

Genetic Polymorphisms of Cytochrome P450 Enzymes

The cytochrome P450 system is central to the bioactivation of clopidogrel (B1663587). nih.gov Polymorphisms in the genes for these enzymes can alter their activity, thereby affecting the concentration of the active metabolite and the resulting antiplatelet effect. mdpi.com

The CYP2C19 gene is highly polymorphic, with over 25 identified alleles. nih.gov The most significant and well-studied of these are the loss-of-function (LOF) alleles, primarily CYP2C192* and CYP2C193*. openneurologyjournal.com These alleles are associated with reduced or absent enzyme activity. nih.govscielo.org.mx

The CYP2C192* allele (c.681G>A) creates an aberrant splice site, leading to a truncated, non-functional protein. nih.govahajournals.org The CYP2C193* allele (c.636G>A) results in a premature stop codon, also producing an inactive enzyme. scielo.org.mxahajournals.org Individuals carrying at least one of these LOF alleles exhibit a diminished capacity to metabolize clopidogrel, resulting in lower plasma concentrations of its active metabolite and consequently, a reduced antiplatelet effect. nih.govnih.govum.edu.mt This has been consistently linked to a higher risk of major adverse cardiovascular events, such as stent thrombosis, in patients treated with clopidogrel. nih.govbmj.com

The prevalence of these LOF alleles varies among different ethnic populations. Asian populations have a significantly higher prevalence of CYP2C19 LOF genotypes (55% to 70%) compared to Black (25% to 35%) and White (35% to 45%) populations. ahajournals.org Specifically, the CYP2C193* allele is more common in Asian individuals. ahajournals.org

| Allele | Polymorphism | Effect on Enzyme | Impact on Clopidogrel Response |

|---|---|---|---|

| CYP2C192 | c.681G>A | Non-functional protein | Reduced active metabolite, increased risk of treatment failure |

| CYP2C193 | c.636G>A | Non-functional protein | Reduced active metabolite, increased risk of treatment failure |

While CYP2C19 is the primary enzyme, other CYP isoenzymes are also involved in the two-step metabolic activation of clopidogrel. nih.govcsic.es The first step, the conversion to 2-oxo-clopidogrel, is mediated by CYP2C19, CYP1A2, and CYP2B6. csic.esresearchgate.net The second step, forming the active thiol metabolite, involves CYP2C19, CYP2C9, CYP2B6, and CYP3A4/5. csic.esresearchgate.net

Although polymorphisms in these other CYP genes have been investigated, their clinical impact on clopidogrel response is less clear compared to CYP2C19. nih.govplos.org Some studies have suggested a potential role for variants in CYP3A4 and CYP2B6, but the evidence is not as consistent or robust. tandfonline.comprobiologists.com For instance, while some research points to an association between reduced CYP3A4 activity and an increased risk of stent thrombosis, other studies have not found a clear link between polymorphisms in CYP1A2, CYP2B6, CYP2C9, and CYP3A4 and clopidogrel's clinical efficacy. nih.govprobiologists.com

| Enzyme | Metabolic Step | Contribution to Metabolite Formation |

|---|---|---|

| CYP1A2 | 1st step (to 2-oxo-clopidogrel) | 35.8% researchgate.net |

| CYP2B6 | 1st and 2nd step | 19.4% (1st step), 32.9% (2nd step) researchgate.net |

| CYP2C19 | 1st and 2nd step | 44.9% (1st step), 20.6% (2nd step) researchgate.net |

| CYP2C9 | 2nd step (to active metabolite) | 6.79% researchgate.net |

| CYP3A4 | 2nd step (to active metabolite) | 39.8% researchgate.net |

| CYP3A5 | 2nd step (to active metabolite) | Involved csic.es |

Based on their CYP2C19 genotype, individuals can be classified into different metabolizer phenotypes, which predicts their response to clopidogrel. mdpi.comnih.gov

Poor Metabolizers (PMs): Individuals with two LOF alleles (e.g., 2/2, 2/3, 3/3). nih.govcsic.es They have significantly reduced or no enzyme activity and are at the highest risk for clopidogrel resistance and adverse cardiovascular events. nih.govclevelandheartlab.com

Intermediate Metabolizers (IMs): Individuals with one LOF allele and one normal function allele (e.g., 1/2, 1/3). nih.govcsic.es They have decreased enzyme activity and a reduced response to clopidogrel compared to normal metabolizers. nih.govclevelandheartlab.com

Extensive (Normal) Metabolizers (EMs): Individuals with two normal function alleles (e.g., 1/1). nih.govcsic.es They have a normal response to clopidogrel. duke.edu

Ultrarapid Metabolizers (UMs): Individuals with at least one increased function allele (e.g., 1/17, *17/17). nih.govcsic.es The CYP2C1917 allele is associated with increased enzyme activity. nih.gov These individuals may have an enhanced response to clopidogrel, but some studies suggest a potential increased risk of bleeding. csic.esclevelandheartlab.com

The distribution of these phenotypes varies by ethnicity. For example, poor metabolizers are more common in Asian populations (14-20%) compared to Caucasians (2-4%) and African Americans (4%). nih.govclevelandheartlab.com

| Phenotype | Genotype Example | Enzyme Activity | Clopidogrel Response |

|---|---|---|---|

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent/Significantly Reduced nih.gov | Poor response, high risk of treatment failure clevelandheartlab.com |

| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased nih.gov | Reduced response clevelandheartlab.com |

| Extensive (Normal) Metabolizer (EM) | 1/1 | Normal nih.gov | Normal response duke.edu |

| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Increased nih.gov | Enhanced response, potential increased bleeding risk clevelandheartlab.com |

Polymorphisms in Other Genes Affecting Clopidogrel Metabolism and Response

Beyond the CYP450 system, genetic variations in other genes can also influence the pharmacokinetics and pharmacodynamics of clopidogrel.

The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter located in the intestinal wall that pumps drugs back into the intestinal lumen, thereby limiting their absorption. csic.esplos.org Clopidogrel is a substrate for P-gp. csic.es

Polymorphisms in the ABCB1 gene, such as the C3435T variant (rs1045642), have been studied for their effect on clopidogrel absorption and clinical outcomes. nih.govtandfonline.com Some studies have found that certain ABCB1 polymorphisms are associated with lower clopidogrel absorption, leading to decreased drug activity and an increased risk of adverse cardiovascular events. researchgate.netnih.gov However, the findings have been inconsistent across different studies, with some showing a significant association and others finding no major impact on clopidogrel response. nih.govtandfonline.come-century.us

Paraoxonase-1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that has been suggested to play a role in the conversion of 2-oxo-clopidogrel to its active metabolite. plos.orgahajournals.org The Q192R (rs662) polymorphism in the PON1 gene affects the enzyme's activity. plos.org

Initial research suggested a strong link between the PON1 Q192R variant and clopidogrel efficacy, with the 192Q allele being associated with lower enzyme activity and a higher rate of thrombotic events. ahajournals.org However, subsequent, larger studies have failed to consistently reproduce this association. plos.orgahajournals.orgnih.gov Many studies now conclude that the PON1 Q192R polymorphism is not a major determinant of clopidogrel response variability or clinical outcomes in patients treated with the drug. plos.orgnih.gov Some research suggests that while PON1 genotype may not affect platelet reactivity in response to clopidogrel, it might be associated with long-term cardiovascular outcomes through mechanisms independent of clopidogrel's action, possibly related to its antioxidant properties. plos.orgscienceopen.com

Carboxyl Esterase 1 (CES1)

Carboxylesterase 1 (CES1) is a crucial enzyme in the metabolic pathway of clopidogrel. It is primarily responsible for the hydrolysis of approximately 90% of a clopidogrel dose into an inactive carboxylic acid derivative. uef.ficsic.es This action significantly reduces the amount of the prodrug available for conversion into its active thiol metabolite by cytochrome P450 (CYP) enzymes. uef.ficsic.es Consequently, genetic variations that alter CES1 activity can have a profound impact on the concentration of the active metabolite and, therefore, the antiplatelet effect of clopidogrel. nih.gov

Research Findings:

Studies have identified several genetic variants within the CES1 gene that influence clopidogrel metabolism. A notable variant is the c.428G>A (p.G143E, rs71647871) single nucleotide variation (SNV). uef.fi This missense variant leads to a marked reduction in the enzymatic activity of CES1. nih.govuef.fi

Impact on Metabolite Levels: Individuals carrying the CES1 143E-allele exhibit significantly higher plasma concentrations of the clopidogrel active metabolite. uef.finih.gov One study reported a 60% higher area under the curve (AUC) of the active metabolite per CES1 c.428G>A variant allele. uef.fi Conversely, the ratio of the inactive clopidogrel carboxylic acid to clopidogrel was 58% lower per variant allele, indicating impaired hydrolysis. uef.fi

Enhanced Antiplatelet Response: The increased levels of the active metabolite in carriers of the G143E variant translate to a more potent antiplatelet response. uef.finih.gov Clinical studies have demonstrated that individuals with the 143E-allele have significantly lower on-clopidogrel platelet aggregation when stimulated with ADP. nih.gov

Other Variants: Research has also investigated other CES1 variants. The G18V, S82L, and A269S variants did not show a significant effect on CES1-mediated hydrolysis of clopidogrel. In contrast, the D260fs variant, like G143E, resulted in completely impaired enzymatic activity. nih.gov

The table below summarizes the impact of key CES1 genetic variants on clopidogrel metabolism and response.

| Genetic Variant | rsID | Effect on CES1 Activity | Impact on Clopidogrel Active Metabolite | Clinical Implication |

| c.428G>A (G143E) | rs71647871 | Markedly reduced | Increased levels | Enhanced antiplatelet response |

| D260fs | - | Completely impaired | Potentially increased levels | Potential for enhanced antiplatelet response |

| G18V | - | No significant effect | No significant change | Unlikely to alter clopidogrel response |

| S82L | - | No significant effect | No significant change | Unlikely to alter clopidogrel response |

| A269S | - | No significant effect | No significant change | Unlikely to alter clopidogrel response |

These findings underscore the importance of CES1 genetics in determining the efficacy of clopidogrel therapy. nih.gov Variants that lead to decreased CES1 function can result in higher levels of the active metabolite, potentially leading to an enhanced antiplatelet effect. nih.govresearchgate.net

P2Y12 Receptor Genetic Variants

Research Findings:

Several polymorphisms in the P2RY12 gene have been investigated for their association with clopidogrel resistance. umw.edu.pl The results, however, have been inconsistent across different studies and populations. thieme-connect.com

C34T (rs6785930) and G52T (rs6787826): A meta-analysis of multiple studies indicated that the C34T and G52T polymorphisms might be risk factors for a poor platelet response in patients on clopidogrel therapy. umw.edu.pl For the C34T polymorphism, a clear positive correlation with clopidogrel resistance was observed under dominant, recessive, and additive genetic models. umw.edu.pl The G52T polymorphism also showed a significant relationship with clopidogrel resistance under a dominant genetic model. umw.edu.pl

T744C (rs2046934): In contrast to C34T and G52T, the T744C polymorphism has not been consistently associated with clopidogrel resistance. The aforementioned meta-analysis found a lack of association for the T744C polymorphism across various genetic models. umw.edu.pl However, some individual studies have reported conflicting results. thieme-connect.com

rs6809699: Another study identified the P2RY12 rs6809699 C>A polymorphism as being associated with an increased risk of clopidogrel resistance. nih.gov The AA genotype was found to increase on-treatment platelet activity, independent of CYP2C19 loss-of-function polymorphisms. nih.gov

The table below presents a summary of the findings on P2Y12 receptor genetic variants and their association with clopidogrel response.

| Genetic Variant | rsID | Association with Clopidogrel Resistance |

| C34T | rs6785930 | Associated with increased risk |

| G52T | rs6787826 | Associated with increased risk |

| T744C | rs2046934 | No consistent association |

| rs6809699 C>A | rs6809699 | Associated with increased risk |

The conflicting results for some P2RY12 variants highlight the complexity of pharmacogenetic associations and the potential influence of ethnicity and study design. innovareacademics.inthieme-connect.com

Methodologies for Pharmacogenetic Profiling

To apply the knowledge of pharmacogenetic determinants to clinical practice, reliable and efficient methods for genetic testing are essential. Pharmacogenetic profiling for clopidogrel response primarily focuses on identifying variations in genes involved in its metabolism, most notably CYP2C19, but also increasingly includes other genes like CES1 and P2RY12. nih.govdna-technology.com

Common Methodologies:

A variety of laboratory techniques can be employed for pharmacogenetic profiling. The choice of method often depends on the specific variants being tested, the required turnaround time, and the available resources.

Real-Time Polymerase Chain Reaction (PCR): This is a widely used method for detecting specific single nucleotide polymorphisms (SNPs). dna-technology.com Real-time PCR assays with allele-specific probes or followed by melting curve analysis can accurately and rapidly genotype known variants. dna-technology.com Several commercial kits are available that can simultaneously detect multiple alleles in a single reaction. dna-technology.com

DNA Sequencing: Sanger sequencing and, more recently, next-generation sequencing (NGS) provide a comprehensive analysis of gene sequences. Sequencing can identify not only common variants but also rare or novel mutations that might be clinically relevant.

Microarrays: DNA microarrays can simultaneously genotype a large number of SNPs across the genome or a targeted panel of pharmacogenes. This high-throughput method is suitable for broader pharmacogenomic screening.

Point-of-Care (POC) Testing: The development of point-of-care genetic testing platforms allows for rapid genotyping at or near the site of patient care, such as in a clinic or on a hospital ward. nice.org.ukmyadlm.org These devices often use PCR-based methods and can provide results within a shorter timeframe than traditional laboratory-based tests, facilitating timely clinical decision-making. nice.org.ukmyadlm.org Examples include the Genedrive CYP2C19 ID Kit and the Genomadix Cube. nice.org.uk

The table below outlines the key features of different methodologies for clopidogrel pharmacogenetic profiling.

| Methodology | Key Features | Common Applications |

| Real-Time PCR | Rapid, sensitive, and specific for known variants. dna-technology.com | Targeted genotyping of common alleles like CYP2C19 *2, *3, and *17. myadlm.org |

| DNA Sequencing | Comprehensive analysis, detects common and rare variants. | In-depth analysis of pharmacogenes, research applications. |

| Microarrays | High-throughput, simultaneous analysis of many SNPs. | Broad pharmacogenomic screening, research studies. |

| Point-of-Care Testing | Rapid results, performed at or near the patient. nice.org.uk | Guiding antiplatelet therapy in acute settings, such as after a stroke or percutaneous coronary intervention. nice.org.ukmyadlm.org |

The implementation of these testing methodologies allows for a personalized approach to clopidogrel therapy, where treatment decisions can be guided by an individual's genetic makeup to optimize efficacy and minimize the risk of adverse events. nih.govbmj.com

Mechanisms of Clopidogrel Resistance

Pharmacogenomic Contributions to Reduced Antiplatelet Response

Genetic factors, particularly polymorphisms in genes encoding metabolic enzymes, are primary determinants of clopidogrel's efficacy. ahajournals.orgnih.gov Clopidogrel (B1663587) is a prodrug, meaning it requires conversion in the liver to an active metabolite to exert its antiplatelet effect. nih.govahajournals.org This two-step activation process is heavily reliant on the cytochrome P450 (CYP) enzyme system, especially the CYP2C19 isoenzyme. ahajournals.orgnih.gov

Genetic variations in the CYP2C19 gene can lead to altered enzyme activity, which directly impacts the concentration of the active clopidogrel metabolite and, consequently, the level of platelet inhibition. ahajournals.orgahajournals.org The CYP2C19 gene is highly polymorphic, with numerous identified alleles that can be categorized based on their functional impact. nih.govum.edu.mt

Key CYP2C19 alleles include:

Loss-of-function (LOF) alleles (e.g., CYP2C192, CYP2C193): These are the most studied variants and are associated with reduced or complete loss of enzyme function. ahajournals.orgnih.gov Individuals carrying one or two of these alleles have a diminished capacity to metabolize clopidogrel, leading to lower levels of its active metabolite, higher on-treatment platelet reactivity, and an increased risk of major adverse cardiovascular events like stent thrombosis. nih.govahajournals.orgfrontiersin.org Carriers of two LOF alleles are known as "poor metabolizers" (PM), while those with one are "intermediate metabolizers" (IM). nih.govhee.nhs.uk The prevalence of these LOF alleles varies among ethnic groups, being significantly higher in East Asian populations compared to Caucasians and African Americans. nih.govnih.govhee.nhs.uk

Gain-of-function allele (e.g., CYP2C19*17): This allele is associated with increased enzyme activity, leading to enhanced clopidogrel metabolism and a greater antiplatelet response. nih.govtctmd.com Individuals with this variant are sometimes referred to as "ultrarapid metabolizers." hee.nhs.uk

The presence of CYP2C19 loss-of-function alleles has been consistently linked to poorer clinical outcomes in patients treated with clopidogrel. bmj.comahajournals.org A meta-analysis found that carriers of at least one LOF allele had a significantly higher risk of adverse cardiovascular events when treated with clopidogrel compared to alternative therapies. ahajournals.orgbmj.com This has led to recommendations for genotype-guided antiplatelet therapy in certain clinical settings. ahajournals.orgbmj.com

| CYP2C19 Phenotype | Genotype Examples | Effect on Clopidogrel Metabolism | Clinical Implication |

|---|---|---|---|

| Ultrarapid Metabolizer | 1/17, 17/17 | Increased metabolism to active form | Standard clopidogrel dose is considered effective. hee.nhs.uk |

| Extensive (Normal) Metabolizer | 1/1 | Normal metabolism to active form | Expected antiplatelet response. um.edu.mt |

| Intermediate Metabolizer | 1/2, 1/3 | Reduced metabolism to active form | Decreased platelet inhibition; increased risk of cardiovascular events. frontiersin.orghee.nhs.uk |

| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly reduced metabolism to active form | Greatly reduced antiplatelet effect; high risk of treatment failure. nih.govhee.nhs.uk |

**4.2. Extrinsic Factors Influencing Clopidogrel Efficacy

Beyond an individual's genetic makeup, external factors can significantly modulate the effectiveness of clopidogrel. These include issues with drug absorption and interactions with other concurrently administered medications. jacc.org

Clopidogrel must be absorbed from the intestine to enter the bloodstream and travel to the liver for activation. mdpi.com The efficiency of this absorption process can vary among individuals, contributing to different levels of drug response. ahajournals.orgwbs.cz One key factor in this variability is the function of P-glycoprotein (P-gp), an efflux transporter protein found in the intestines and encoded by the ABCB1 gene. mdpi.comresearchgate.net

P-glycoprotein actively pumps substances, including clopidogrel, out of intestinal cells and back into the gut lumen, thereby limiting absorption. mdpi.com Genetic polymorphisms in the ABCB1 gene, such as the C3435T variant, have been associated with altered P-gp function. mdpi.com Some studies have suggested that certain ABCB1 genotypes lead to increased P-gp expression, which could reduce clopidogrel absorption and contribute to lower antiplatelet effects and a higher rate of adverse cardiovascular events. mdpi.comresearchgate.net However, the clinical impact of ABCB1 polymorphisms on clopidogrel response remains a subject of investigation, with some studies showing a significant association and others finding none. nih.govtctmd.com

Since clopidogrel's activation is dependent on CYP enzymes, particularly CYP2C19, any co-administered drug that inhibits these enzymes can reduce the formation of its active metabolite. uic.eduopenaccessjournals.com This is a major mechanism behind clopidogrel resistance. nih.gov

A prominent example of this is the interaction with Proton Pump Inhibitors (PPIs), a class of drugs frequently prescribed with antiplatelet therapy to reduce the risk of gastrointestinal bleeding. sps.nhs.ukbmj.com Many PPIs are also metabolized by CYP2C19 and act as competitive inhibitors of the enzyme. uic.edunswtag.org.au By competing for the same metabolic pathway, these PPIs can significantly decrease the conversion of clopidogrel to its active form, thereby diminishing its antiplatelet effect. uic.eduopenaccessjournals.com

The inhibitory effect on CYP2C19 varies among different PPIs. uic.edu

Strong Inhibitors: Omeprazole (B731) and its S-isomer, esomeprazole (B1671258), are considered potent inhibitors of CYP2C19 and have shown the most significant interaction with clopidogrel. sps.nhs.ukahajournals.orgwww.gov.uk Co-administration of these drugs with clopidogrel has been linked to a substantial reduction in the active metabolite's plasma levels and attenuated platelet inhibition. sps.nhs.ukresearchgate.net

Weaker Inhibitors: Other PPIs, such as pantoprazole (B1678409) and rabeprazole, have a weaker inhibitory effect on CYP2C19 and are considered less likely to have a clinically significant interaction with clopidogrel. uic.eduresearchgate.net

This interaction has led to regulatory warnings and clinical recommendations to avoid the concomitant use of clopidogrel with strong CYP2C19-inhibiting PPIs like omeprazole and esomeprazole whenever possible. sps.nhs.ukwww.gov.uk

| Proton Pump Inhibitor (PPI) | CYP2C19 Inhibition Potential | Impact on Clopidogrel Efficacy |

|---|---|---|

| Omeprazole | Strong uic.eduahajournals.org | Significant reduction in antiplatelet effect; use with clopidogrel discouraged. sps.nhs.ukwww.gov.uk |

| Esomeprazole | Strong sps.nhs.ukahajournals.org | Significant reduction in antiplatelet effect; use with clopidogrel discouraged. sps.nhs.ukwww.gov.uk |

| Lansoprazole | Intermediate sps.nhs.uk | Potential for interaction, but considered less significant than omeprazole. sps.nhs.uk |

| Pantoprazole | Weak uic.eduresearchgate.net | Considered to have the lowest probability of a clinically significant interaction. sps.nhs.ukresearchgate.net |

| Rabeprazole | Weak uic.edu | Considered a safer alternative regarding the interaction. sps.nhs.uk |

Advanced Synthetic Chemistry of Clopidogrel Bisulfate

Contemporary Synthetic Strategies and Methodologies

Modern synthetic routes to clopidogrel (B1663587) bisulfate are designed to be highly efficient and stereospecific, minimizing the formation of the inactive (R)-(-)-enantiomer and other process-related impurities. These strategies are crucial for both economic and therapeutic reasons, as the (R)-enantiomer is not only inactive but has been associated with adverse effects in animal studies. tandfonline.com

Stereoselective Synthesis Approaches (e.g., (S)-(+)-Clopidogrel)

The core challenge in synthesizing clopidogrel is controlling the stereochemistry at the chiral center. Several successful approaches have been developed to obtain the desired (S)-(+)-enantiomer.

Another powerful approach is asymmetric synthesis , which aims to directly produce the (S)-enantiomer, avoiding the need for resolution. This can be accomplished using chiral auxiliaries. For instance, an asymmetric Strecker reaction has been developed utilizing [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary to produce the key intermediate, (2S)-2-(2-chlorophenyl)glycine, with high enantiomeric purity. Current time information in Bangalore, IN.mdpi.com Organocatalytic enantioselective reactions have also been employed to achieve the desired stereochemistry. derpharmachemica.comwjpls.org

Furthermore, enzymatic resolution has been explored as a green and highly selective alternative for preparing enantiomerically pure intermediates.

Key Intermediates and Reaction Pathways (e.g., Strecker Synthesis, Electrophilic Cyclization, Fischer Esterification)

Several key chemical transformations are central to the various synthetic routes of clopidogrel.

The Strecker synthesis is a fundamental method used to produce α-amino acids or their derivatives, which are crucial intermediates. In one pathway, o-chlorobenzaldehyde is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) through a Strecker reaction to form a cyano intermediate. researchgate.netderpharmachemica.com This intermediate is then further processed to yield clopidogrel.

Electrophilic cyclization is another critical step in forming the tetrahydrothienopyridine ring system of clopidogrel. One route involves the reaction of an intermediate with formaldehyde, which then undergoes an electrophilic cyclization to construct the bicyclic core of the molecule. derpharmachemica.comwalshmedicalmedia.comresearchgate.net

Fischer esterification is commonly employed in the final stages of the synthesis to convert a carboxylic acid intermediate into the methyl ester of clopidogrel. researchgate.netmdpi.com For example, after obtaining the key carboxylic acid intermediate via a Petasis reaction, a subsequent Fischer esterification with methanol (B129727) yields racemic clopidogrel. mdpi.com Similarly, an organocatalytic, enantioselective Strecker reaction can produce a carboxylic acid which is then transformed into (S)-clopidogrel bisulfate via Fischer esterification. researchgate.net Solid acid catalysts have also been utilized for the esterification step to facilitate a more environmentally friendly and industrially scalable process. google.com

Large-Scale and Industrial Synthesis Considerations

The industrial production of clopidogrel bisulfate requires processes that are not only high-yielding and stereoselective but also cost-effective, safe, and environmentally sustainable. derpharmachemica.com Key considerations include the use of recoverable solvents, minimizing the number of synthetic steps, and implementing robust process controls. derpharmachemica.commdpi.com

The handling of materials, such as the viscous nature of the clopidogrel free base, presents manufacturing challenges that can be addressed through innovative formulation strategies like creating a premix with excipients to improve flow properties. mdpi.comeuropa.eu Quality by Design (QbD) principles are increasingly being applied to the manufacturing process to ensure consistent product quality and to meet stringent regulatory requirements. mdpi.com

Synthesis and Characterization of Related Substances and Impurities

The identification, synthesis, and control of impurities are of paramount importance in the manufacturing of any active pharmaceutical ingredient (API), including this compound. The presence of impurities can affect the quality, safety, and efficacy of the final drug product. researchgate.net

Identification of Novel Related Substances

During the process development and manufacturing of clopidogrel, several related substances and degradation products can be formed. researchgate.net Some of these are well-documented in pharmacopeias, such as the R-enantiomer (Impurity C), the carboxylic acid derivative (Impurity A), and a positional isomer (Impurity B). tandfonline.com

However, research has also led to the identification of previously unreported, or "novel," related substances. researchgate.net One study identified six potential related substances, three of which were unprecedented: an amide, a dialkylated amine, and a sulfonic acid compound. researchgate.net These impurities can arise from various stages of the synthesis, such as side reactions of intermediates or degradation of the final product. researchgate.net The synthesis of these novel impurities is crucial for their use as reference standards in analytical method development and for understanding their potential impact. researchgate.net Another novel anti-platelet agent, AT-10 (2-oxo-clopidogrel bisulfate), which is a clopidogrel derivative, is currently under clinical development. bmj.com

Strategies for Impurity Control in Manufacturing

Controlling the levels of impurities in the final this compound product is a critical aspect of the manufacturing process. tandfonline.com This is achieved through a multi-faceted approach.

Process Optimization: The synthetic pathway is carefully designed and optimized to minimize the formation of by-products. This includes controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reactants. tandfonline.com For instance, partial racemization can occur in certain solvents, making the choice of solvent critical for maintaining enantiomeric purity. google.com

Purification Techniques: Robust purification methods are employed to remove impurities from intermediates and the final API. Crystallization is a key technique used to purify clopidogrel and its intermediates, and it can also be used for chiral resolution. researchgate.netmdpi.com The selection of appropriate solvents and conditions for crystallization is crucial for effectively removing specific impurities. google.com

Analytical Monitoring: Sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used throughout the manufacturing process to monitor the impurity profile. wjpls.orgveeprho.comkuleuven.be These methods are essential for ensuring that the levels of all known and potential impurities are within the stringent limits set by regulatory authorities. hplc.eugoogle.com The development of these methods often requires the synthesis of the impurities themselves to serve as reference standards. tandfonline.comwjpls.org

Control of Starting Materials: The purity of the starting materials and key intermediates is also critical, as impurities present in these materials can be carried through the synthesis and contaminate the final product. tandfonline.com

By implementing these comprehensive control strategies, manufacturers can ensure the consistent production of high-quality this compound that meets all regulatory specifications. europa.eueuropa.eu

Data Tables

Table 1: Key Synthetic Reactions in Clopidogrel Synthesis

| Reaction Type | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Strecker Synthesis | Forms an α-amino nitrile intermediate from an aldehyde, an amine, and a cyanide source. | o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium Cyanide | researchgate.netCurrent time information in Bangalore, IN.derpharmachemica.com |

| Electrophilic Cyclization | Forms the bicyclic tetrahydrothienopyridine ring system. | Formaldehyde, acidic medium | derpharmachemica.comwalshmedicalmedia.comresearchgate.net |

| Fischer Esterification | Converts a carboxylic acid to a methyl ester. | Methanol, Sulfuric Acid (or other acid catalyst) | researchgate.netmdpi.com |

| Chiral Resolution | Separates enantiomers of a racemic mixture. | L-camphorsulfonic acid | researchgate.net |

Table 2: Major Process-Related Impurities of Clopidogrel

| Impurity Name | Common Designation | Origin | Reference |

|---|---|---|---|

| (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | Impurity A | Hydrolysis of the ester group | tandfonline.com |

| Methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate | Impurity B | Use of 3-substituted thiophene (B33073) raw material | tandfonline.com |

| Methyl (R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate | Impurity C (R-enantiomer) | Incomplete resolution or racemization | tandfonline.com |

| Amide impurity | Novel | Side reaction during synthesis | researchgate.net |

| Dialkylated amine impurity | Novel | Side reaction during synthesis | researchgate.net |

Solid State Chemistry and Polymorphism of Clopidogrel Bisulfate

Characterization of Crystalline Polymorphic Forms

The characterization of clopidogrel (B1663587) bisulfate polymorphs involves a detailed study of their crystalline structures, thermodynamic relationships, and the properties of the non-crystalline amorphous state.

Form I and Form II of clopidogrel bisulfate are distinct crystalline entities with different internal arrangements and physical properties. google.com Form I possesses a monoclinic crystal system, while Form II has an orthorhombic system. google.commdpi.com

A key structural difference lies in their molecular packing and density. The crystalline structure of Form I is denser (1.505 g/cm³) than that of Form II (1.462 g/cm³). srce.hrgoogle.com Crystallographic data reveals that the unit cell of Form I contains two crystallographically independent clopidogrel cations and two independent bisulfate anions. google.com In contrast, Form II contains only one independent clopidogrel cation-bisulfate anion pair. google.com While the two independent cations in Form I share a similar conformation, the conformation of the cation in Form II is different from that observed in Form I. google.com Morphologically, Form I crystals are often described as irregular and rectangular-shaped. researchgate.netmdpi.com

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic google.commdpi.com | Orthorhombic google.commdpi.com |

| Density | 1.505 g/cm³ srce.hrgoogle.com | 1.462 g/cm³ srce.hrgoogle.com |

| Asymmetric Unit Contents | Two independent cations and two independent anions google.com | One independent cation-anion pair google.com |

| Crystal Habit | Irregular, rectangular-shaped crystals researchgate.netmdpi.com | Data not specified |

The two primary polymorphic forms of this compound exhibit an enantiotropic relationship, meaning that the stability of the forms is dependent on temperature. srce.hrmdpi.comsciendo.com In an enantiotropic system, one polymorph is more stable below a certain transition temperature, while the other is more stable above it. For this compound, Form II is the thermodynamically more stable form at room temperature. mdpi.comsciendo.com Conversely, Form I is the stable form at higher temperatures. mdpi.com

This relationship is supported by the "heat of fusion rule," which states that if a higher melting polymorph has a lower heat of fusion, the two forms are typically enantiotropic. srce.hr Thermal analysis shows that Form I has a higher melting point but a lower heat of fusion compared to Form II, confirming their enantiotropic nature. srce.hr This thermodynamic relationship is crucial, as it implies a potential for the transformation of the metastable Form I into the more stable Form II during manufacturing or storage, which must be controlled to ensure product consistency. sciendo.com

In addition to its crystalline forms, this compound can exist in an amorphous, non-crystalline state. justia.com Amorphous solids lack the long-range molecular order of crystals and can exhibit different physicochemical properties, such as enhanced solubility, which can be advantageous for bioavailability. google.com

The amorphous form of this compound can be prepared through several methods. These include rapid precipitation from a solution via techniques like freeze-drying or spray drying, or by melting a crystalline form and then cooling the melt rapidly to prevent recrystallization. justia.comgoogle.com Another method involves reacting the clopidogrel free base with sulfuric acid in suitable solvents followed by slow solvent removal under vacuum. justia.comgoogle.com The resulting amorphous solid is often described as a brittle, glossy foam that can be broken into a powder. google.com

While potentially offering solubility benefits, the amorphous form is thermodynamically less stable than its crystalline counterparts. Stress degradation studies have been conducted on the amorphous and polymorphic forms to compare their stability under various conditions. nih.gov The glassy amorphous form is noted to be highly resistant to temperature, but its rubbery state can degrade significantly at temperatures of 80°C and above. nih.gov

Analytical Techniques for Polymorph Characterization

Differentiating and quantifying the polymorphic forms of this compound requires specialized analytical techniques capable of probing the solid-state structure of the material. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are two of the primary methods used for this purpose. srce.hrnih.gov

Powder X-ray Diffraction (PXRD) is a powerful and widely used technique for identifying crystalline phases. sciendo.com Each crystalline solid produces a unique diffraction pattern based on its internal lattice structure, acting as a "fingerprint" for that specific polymorph.

The PXRD patterns of Form I and Form II of this compound show distinct differences that allow for their unambiguous identification. srce.hrsciendo.com Form I is characterized by specific peaks at 2θ angles of approximately 9.26°, 14.39°, and its highest intensity peak at 23.15°. srce.hr Form II, on the other hand, shows unique peaks at 8.91° and 12.44°, with two high-intensity peaks at 21.69° and 23.0°. srce.hr The presence of characteristic peaks for one form and the absence of peaks for the other can confirm the polymorphic identity of a sample. sciendo.com

| Polymorph | Characteristic 2θ Peaks (°) |

|---|---|

| Form I | 9.26, 14.39, 20.64, 23.15 (highest intensity), 23.26, 25.61 srce.hrsciendo.com |

| Form II | 8.91, 12.44, 18.48, 21.69 (high intensity), 23.0 (high intensity) srce.hrsciendo.com |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point and enthalpy of fusion, which are unique for different polymorphs. srce.hr

DSC analysis clearly distinguishes between Form I and Form II of this compound. Form II exhibits a single melting endotherm with a peak temperature of approximately 179°C. srce.hr Form I, being the higher melting form, shows a melting endotherm with a peak around 186°C. srce.hr In some DSC experiments, Form I may show an initial endotherm corresponding to its conversion to the more stable Form II before melting, which is further evidence of their enantiotropic relationship. nih.gov The enthalpy of fusion also differs between the two forms. srce.hr It is important to note that the endothermic events observed after the initial melting are attributed to thermal decomposition of the compound. srce.hr

| Property | Form I | Form II |

|---|---|---|

| Melting Peak Temperature | ~186 ± 1 °C srce.hr | ~179 ± 0.5 °C srce.hr |

| Melting Range (onset-endset) | 181 - 190 °C srce.hr | 177 - 182 °C srce.hr |

| Enthalpy of Fusion | 33 ± 2 kJ mol⁻¹ srce.hr | 35 ± 1 kJ mol⁻¹ srce.hr |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique widely employed for the characterization and differentiation of polymorphic forms of pharmaceutical compounds. srce.hr The different crystal lattice arrangements and intermolecular interactions in polymorphs result in distinct vibrational spectra, providing a unique fingerprint for each form.

In the case of this compound, FTIR spectroscopy has been successfully used to distinguish between its polymorphic forms, primarily Form I and Form II. nih.govsrce.hr The spectra reveal characteristic absorption bands that can be used for both qualitative identification and quantitative analysis of the polymorphic content in a sample. srce.hr

The FTIR spectrum of this compound shows a strong absorbance band corresponding to the C=O stretching vibration at approximately 1752 cm⁻¹. researchgate.net Additionally, a broad band associated with the O-H stretching of the hydrogen sulfate (B86663) group is observed around 3012 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also present at about 3121 cm⁻¹. researchgate.net

Key differences in the FTIR spectra of Form I and Form II allow for their differentiation. Form I exhibits characteristic absorption bands at approximately 2987 cm⁻¹, 1175 cm⁻¹, and 841 cm⁻¹. In contrast, Form II is characterized by unique peaks at 1497 cm⁻¹, 1187 cm⁻¹, and 1029 cm⁻¹. srce.hr These distinct spectral features are instrumental in identifying the specific polymorphic form present in a given sample. Studies have shown that the pressure applied during the preparation of potassium bromide (KBr) pellets for FTIR analysis does not induce polymorphic transformation of this compound, making it a reliable method for solid-state analysis. srce.hr

| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) | General (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | - | - | ~3121 |

| O-H Stretch (HSO₄⁻) | - | - | ~3012 |

| Characteristic Band | ~2987 | - | - |

| C=O Stretch | - | - | ~1752 |

| Characteristic Band | - | ~1497 | - |

| Characteristic Band | - | ~1187 | - |

| Characteristic Band | ~1175 | - | - |

| Characteristic Band | - | ~1029 | - |

| Characteristic Band | ~841 | - | - |

Raman Spectroscopy

Raman spectroscopy is another valuable vibrational spectroscopic technique for the analysis of polymorphic systems. It is particularly sensitive to the crystal lattice structure and can provide complementary information to FTIR spectroscopy. spectroscopyonline.com The differentiation of polymorphs using Raman spectroscopy is based on the subtle differences in the energies of the crystal lattice vibrational modes, which are influenced by the distinct molecular arrangements in each crystal form. spectroscopyonline.com

| Polymorphic Form | Key Differentiating Features in Raman Spectra |

|---|---|

| Form I | Exhibits a unique spectral pattern distinct from Form II. |

| Form II | Presents its own characteristic spectral fingerprint, allowing for quantification in mixtures with Form I. |

Factors Influencing Solid-State Transformations

The solid-state stability of this compound is a critical consideration in pharmaceutical development, as polymorphic transformations can occur during manufacturing, storage, and handling. nih.gov These transformations are influenced by a variety of factors, including temperature, humidity, and mechanical stress. nih.govscilit.com

Temperature: Temperature is a significant factor in the stability of this compound polymorphs. Form I and Form II have an enantiotropic relationship, meaning that their relative stability inverts with a change in temperature. nih.gov While Form I is the metastable form, it can be obtained at higher temperatures (above 30 °C) during crystallization. mdpi.com However, thermal studies have indicated that the polymorphic forms of this compound are generally resistant to high temperatures, though the amorphous form can convert from a glassy to a rubbery state at temperatures above its glass transition temperature (between 60°C and 80°C), which can lead to degradation. nih.gov

Humidity: The presence of moisture can significantly impact the solid-state stability of this compound. High humidity conditions (e.g., 75% RH and 85% RH at 40°C) have been shown to induce the transformation of the less stable Form I to the more stable Form II. nih.gov In mixtures containing the amorphous form, high humidity can lead to a loss of crystallinity. nih.gov

Mechanical Stress: Mechanical processing steps such as grinding and compression can also induce polymorphic transformations. However, in the case of this compound, studies have indicated that the pressure applied during tablet compression may not necessarily lead to phase changes. scilit.com

pH: The microenvironment pH can also play a role in the stability of this compound. In an alkaline microenvironment, the bisulfate salt can be converted to the free base, leading to decomposition. nih.gov

The transformation from the metastable Form I to the stable Form II is a known phenomenon that can occur rapidly in organic solvents. acs.orgresearchgate.net Understanding and controlling these influencing factors is crucial for maintaining the desired solid-state form of this compound throughout the product lifecycle.

Analytical Methodologies for Clopidogrel Bisulfate Quantification and Characterization

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of clopidogrel (B1663587) bisulfate, offering high sensitivity, selectivity, and precision. ajpaonline.com Various chromatographic methods have been developed and validated to quantify this compound in both bulk drug form and pharmaceutical formulations. ajpaonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of clopidogrel bisulfate. ajpaonline.comarabjchem.org Its widespread application is due to the method's ability to provide accurate and reliable quantification. ajpaonline.com The development of diverse stationary and mobile phases has significantly enhanced separation efficiency and the precision of drug measurement. researchgate.net HPLC methods are commonly employed for assessing the chemical purity of this compound. scielo.br

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant method for the estimation of this compound, particularly because the compound is practically insoluble in water at neutral pH. analis.com.my Numerous RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines, confirming their suitability for routine quality control analysis. indexcopernicus.comasianjpr.com These methods are valued for being simple, rapid, precise, accurate, and economical. indexcopernicus.comasianjpr.com

Separation is typically achieved using a C18 column. indexcopernicus.comrjptonline.orgijpsnonline.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution (e.g., phosphate (B84403) buffer), with the pH often adjusted to an acidic value like 3.0. indexcopernicus.comasianjpr.comrjptonline.org

Table 1: Examples of Validated RP-HPLC Methods for this compound Analysis An interactive data table summarizing key parameters from various research findings.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |

| Hypersil BDS C18 (250x4.6mm, 5µm) | Acetonitrile : Phosphate Buffer (pH 4.0) (68:32) | 1.0 | 220 | 3.847 | 50-150 | analis.com.my |

| C18 Column (150x4.5mm, 5µm) | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40) | 1.0 | 224 | Not Specified | 50-150 | indexcopernicus.com |

| Princeton C18 (250x4.6mm, 5µ) | Methanol : Water (pH 3.0) (80:20) | 1.0 | 240 | 4.388 | 45-120 | asianjpr.com |

| C18 Column (250x4.6mm, 5µm) | Acetonitrile : Acetic Acid (0.1% aq.) (85:15) | 1.0 | 220 | 7.3 | 1-100 | researchgate.net |

| C18 Column (250x4.6mm, 5µm) | Acetonitrile : 50mM KH₂PO₄ (pH 3.0) (25:75) | 1.0 | 247 | 6.5 | Not Specified | ijpsnonline.com |

HPLC with Ultraviolet (UV) Detection is the most common configuration for the routine analysis of this compound. tandfonline.com The quantification is performed by a UV spectrophotometric detector set at a specific wavelength where the compound exhibits maximum absorbance, such as 220 nm, 224 nm, or 240 nm. analis.com.myindexcopernicus.comasianjpr.combohrium.com This method is straightforward, provides rapid analysis, and is widely used for assay and stability-indicating studies. ajpaonline.comresearchgate.net A simple HPLC-UV method was developed for the simultaneous determination of clopidogrel and its primary hydrolysis product, clopidogrel carboxylic acid (CCA). nih.gov

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. tandfonline.com This makes it the ideal method for the determination of clopidogrel and its metabolites in biological matrices like human plasma, where concentrations are often very low. tandfonline.comgraphyonline.com The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. tandfonline.com Detection is typically achieved using positive electrospray ionization (ESI) mode, monitoring specific mass-to-charge (m/z) transitions for the parent drug and its metabolites. graphyonline.com This allows for a lower limit of quantitation (LLOQ) in the picogram per milliliter (pg/mL) range, which is necessary for pharmacokinetic and bioequivalence studies. graphyonline.comresearchgate.net

Table 2: HPLC-MS/MS Method Parameters for Clopidogrel Analysis in Human Plasma An interactive data table summarizing key parameters from a validated bioanalytical method.

| Parameter | Details | Reference |

| System | LC-MS/MS | graphyonline.com |

| Matrix | Human Plasma | graphyonline.com |

| Column | C8 Column | graphyonline.com |

| Mobile Phase | Gradient elution with 0.5% Formic Acid and Methanol | graphyonline.com |

| Flow Rate | 0.9 mL/min | graphyonline.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | graphyonline.com |

| Mass Transition (m/z) | 321.9 → 211.9 | graphyonline.com |

| Linearity Range | 10–12000 pg/mL | graphyonline.com |

| Run Time | 3 minutes | graphyonline.com |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the quantification of this compound. seejph.comresearchgate.net It is recognized as a simple, rapid, sensitive, and precise method suitable for analyzing both pharmaceutical dosage forms and simulated biofluids. researchgate.netseejph.com

The typical stationary phase for HPTLC analysis of this compound is an aluminum plate pre-coated with silica (B1680970) gel 60F-254. seejph.comresearchgate.net A solvent system, acting as the mobile phase, is used to develop the plate. researchgate.net After development, densitometric analysis is performed at a specific wavelength to quantify the separated compound. seejph.comresearchgate.net The method is validated for parameters including linearity, precision, accuracy, and robustness, making it suitable for routine quality control. researchgate.netjopcr.com

Table 3: Examples of Validated HPTLC Methods for this compound Analysis An interactive data table summarizing key parameters from various research findings.

| Stationary Phase | Mobile Phase | Detection (nm) | Rf Value | Linearity Range (ng/spot or ng/band) | Reference |

| Silica Gel 60 F254 | Toluene:Acetonitrile:Methanol:Acetone (5.5:3:1:0.5 v/v) | 230 | 0.81 | 25-250 | seejph.com |

| Silica Gel 60F-254 | Carbon Tetrachloride:Chloroform:Acetone (6:4:0.15 v/v) | 230 | 0.30 | 200-1000 | researchgate.net |

| Silica Gel 60F-254 | Carbon Tetrachloride:Ethyl Acetate:Ammonia (5:0.3:0.2 v/v) | 230 | Not Specified | 300-1500 | researchgate.netjopcr.com |

| Silica Gel 60F₂₅₄ | Ethyl Acetate:Methanol:Toluene:Glacial Acetic Acid (5:1:4:0.1 v/v) | 235 | Not Specified | 400-1400 | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has also been developed and validated as a stability-indicating method for the analysis of this compound in bulk and pharmaceutical forms. aust.edu.syresearchgate.net This technique is sensitive and precise, and it can effectively separate the drug from its degradation products. aust.edu.syresearchgate.net

The analysis involves chromatographic separation on a capillary column, with Helium often used as the carrier gas. aust.edu.syresearchgate.net Mass spectra are obtained through electron impact (EI) ionization. aust.edu.syresearchgate.net The method can be used for both qualitative analysis (scan mode) and quantitative analysis (selected ion monitoring or SIM mode). aust.edu.syresearchgate.net GC-MS has also been applied to determine the carboxylic acid metabolite of clopidogrel in biological samples like serum and plasma. arabjchem.org

Table 4: GC-MS Method Parameters for this compound Analysis An interactive data table summarizing key parameters from a validated method.

| Parameter | Details | Reference |

| System | Shimadzu -GCMS-QP2010 Plus | aust.edu.syresearchgate.net |

| Column | META-5X (30.0 m X 0.32 mm X 0.25 mm) | aust.edu.syresearchgate.net |

| Carrier Gas | Helium | aust.edu.syresearchgate.net |

| Flow Rate | 1.27 mL/min | aust.edu.syresearchgate.net |

| Ionization | Electron Impact (EI) at 70 eV | aust.edu.syresearchgate.net |

| Analysis Mode | Scan (Qualitative), SIM (Quantitative) | aust.edu.syresearchgate.net |

| Retention Time | ~17.2 minutes | aust.edu.syresearchgate.net |

Micellar Liquid Chromatography (MLC) and Micellar Electrokinetic Chromatography (MEKC)

Micellar Liquid Chromatography (MLC) is an alternative to conventional RP-HPLC that incorporates a surfactant into the mobile phase at a concentration above its critical micelle concentration. oup.comresearchgate.net This approach offers advantages in terms of reducing the use of organic solvents and minimizing sample pre-treatment steps, as many pharmaceutical excipients are insoluble in the micellar mobile phase. oup.com A stability-indicating MLC method was developed for clopidogrel using a mobile phase containing sodium dodecyl sulphate, n-propanol, and triethylamine (B128534) in phosphoric acid. researchgate.net Another MLC method used polyoxyethylene 23 lauryl ether (Brij-35) as the surfactant. oup.comnih.gov

Micellar Electrokinetic Chromatography (MEKC) is another analytical technique that has been applied for the estimation of clopidogrel. tandfonline.com MEKC is a mode of capillary electrophoresis in which surfactants (micelles) are added to the buffer solution to act as a pseudo-stationary phase, enabling the separation of neutral and charged analytes.

Spectroscopic Techniques

Spectroscopic methods are widely utilized for the analysis of this compound due to their speed and relatively simple sample preparation. ajpaonline.com These techniques, including UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and spectrofluorometry, provide valuable information for both qualitative and quantitative assessments. ajpaonline.comcitedrive.com

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common and accessible technique for the quantitative determination of this compound in pharmaceutical formulations. researchgate.netscholarsresearchlibrary.com The method is based on the principle that the drug absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis is typically performed by measuring the absorbance of a this compound solution at a specific wavelength (λmax) and relating it to the concentration using a calibration curve.